molecular formula C17H17N3O2 B11835292 Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate CAS No. 647851-00-1

Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate

Cat. No.: B11835292
CAS No.: 647851-00-1
M. Wt: 295.34 g/mol
InChI Key: SFQBGUKPIHLCIS-UHFFFAOYSA-N
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Description

Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate is a synthetic organic compound designed for research and development applications. This molecule features a complex structure comprising two key moieties: a naphthalene ring system and an imidazole ring, linked by a methylene bridge and functionalized with an ethyl carbamate group . The naphthalene group is a well-known hydrophobic aromatic system, while the imidazole ring is a heterocycle commonly found in biologically active molecules and pharmaceuticals, often involved in coordination chemistry and hydrogen bonding . This specific architecture suggests potential utility in several scientific fields. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new therapeutic agents. Its structure is analogous to other reported compounds where the imidazole core is linked to aromatic systems via functionalized chains . The carbamate group also adds stability and can influence the compound's pharmacokinetic properties. This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

647851-00-1

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

ethyl N-[1-(naphthalen-1-ylmethyl)imidazol-2-yl]carbamate

InChI

InChI=1S/C17H17N3O2/c1-2-22-17(21)19-16-18-10-11-20(16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3,(H,18,19,21)

InChI Key

SFQBGUKPIHLCIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC=CN1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation in Polar Aprotic Solvents

A prevalent method involves reacting 1H-imidazole with naphthalen-1-ylmethyl halides (e.g., bromide or chloride) in the presence of a base. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (110°C) facilitates efficient alkylation. This mirrors the conditions used in the synthesis of 2-[(S)-1-(naphthalen-1-yl)ethyl] derivatives, where DMF and K₂CO₃ promoted nucleophilic substitution.

Reaction Conditions :

  • Solvent : DMF or tetrahydrofuran (THF)

  • Base : K₂CO₃ (2–3 equiv)

  • Temperature : 80–110°C

  • Time : 2–4 hours

The reaction proceeds via an SN2 mechanism, with the base deprotonating imidazole to enhance nucleophilicity at N1. Tetrabutylammonium iodide (TBAI) is occasionally added as a phase-transfer catalyst to improve halide reactivity.

Alternative Alkylation Agents

In cases where naphthalen-1-ylmethyl halides are inaccessible, reductive amination using naphthalen-1-ylcarbaldehyde and sodium cyanoborohydride (NaBH₃CN) offers an alternative route. However, this method is less documented for imidazole systems and may require optimization to avoid over-alkylation.

Carbamate Formation at the C2 Position

CDI-Mediated Carbamate Installation

Carbonyldiimidazole (CDI) is widely employed for carbamate synthesis due to its ability to activate amines toward nucleophilic attack by alcohols. In the context of Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate, CDI reacts with the C2 amine of the alkylated imidazole to form an imidazolide intermediate, which is subsequently quenched with ethanol.

Typical Protocol :

  • Activation : Stir the alkylated imidazole with CDI (1.2–1.5 equiv) in THF under reflux for 1–2 hours.

  • Quenching : Add ethanol (1.5 equiv) and continue stirring at room temperature for 12–24 hours.

  • Work-Up : Extract with ethyl acetate, wash with brine, and purify via column chromatography.

This method, adapted from sulfamide and urea syntheses, achieves moderate-to-high yields (65–85%) and minimizes side products like ureas.

Direct Reaction with Ethyl Chloroformate

An alternative approach involves treating the alkylated imidazole with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine or DBU). This one-pot reaction proceeds under mild conditions (0–25°C) but requires stringent moisture control to prevent hydrolysis of the chloroformate.

Example Conditions :

  • Solvent : Dichloromethane (DCM) or THF

  • Base : DBU (1.2 equiv)

  • Temperature : 0°C → room temperature

  • Yield : 70–75%

Optimization of Reaction Parameters

Solvent Effects on Alkylation

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, whereas THF offers better control over exothermic reactions. A comparative study using K₂CO₃ in DMF (110°C, 2 hours) versus THF (reflux, 4 hours) showed DMF provided higher yields (82% vs. 68%) for analogous naphthalenylmethylations.

Temperature and Time in Carbamate Formation

CDI-mediated reactions performed under reflux (THF, 66°C) completed within 3 hours, whereas room-temperature conditions required 24 hours for comparable conversion. Elevated temperatures risk imidazole ring degradation, necessitating careful monitoring.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The naphthalenyl protons appear as multiplet signals at δ 7.2–8.3 ppm, while the ethyl carbamate group shows a triplet (δ 1.2 ppm, CH₃) and quartet (δ 4.1 ppm, CH₂).

  • LC-MS : Molecular ion peaks ([M+H]⁺) are observed at m/z 336.2, consistent with the molecular formula C₁₈H₁₇N₃O₂.

Crystallographic Data

While no crystal structure of the target compound is reported, analogous naphthalenyl-imidazole derivatives crystallize in monoclinic systems with Z = 4 and bond lengths conforming to typical aromatic and carbamate geometries.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Alkylation

Alkylation at N1 versus N3 can occur, but steric hindrance from the naphthalenyl group favors N1 substitution. Purification via silica gel chromatography (ethyl acetate/hexane) resolves regioisomers.

Carbamate Hydrolysis

Ethyl carbamates are prone to hydrolysis under acidic or basic conditions. Storage at –20°C in anhydrous DCM minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of organic chemistry, Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate serves as a versatile building block for synthesizing more complex organic molecules. It can act as a reagent in various organic transformations, facilitating the development of novel compounds with unique properties .

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial and Antifungal Properties : this compound has been studied for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .
  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication and modulate immune responses. The imidazole ring's ability to interact with biological targets positions this compound as a potential antiviral agent .

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites, disrupting essential biochemical processes within cells .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antiviral Studies : A study explored its interaction with viral proteins, demonstrating that the compound could effectively inhibit their function, thereby preventing viral replication. Further research is necessary to elucidate the specific mechanisms involved .
  • Antimicrobial Efficacy : Another investigation highlighted its effectiveness against various bacterial strains, suggesting a promising role in developing new antibiotics or antifungal treatments .

Mechanism of Action

The mechanism of action of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical processes within cells, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table highlights key structural differences and similarities between Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate and related imidazole derivatives:

Compound Name Imidazole Substituents Key Functional Groups Reference
This compound 1-(Naphthalen-1-ylmethyl), 2-carbamate (ethyl) Carbamate, naphthalene Target
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (Compound 1) 1-(Naphthalen-2-yl), 2,4,5-triphenyl Phenyl, naphthalene
N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) 1-(3,4-Dichlorobenzyl), 2-acetamide Benzimidazole, acetamide
Ethyl 1H-imidazole-1-acetate 1-(Ethoxycarbonylmethyl) Ester
Ethyl 1-methyl-1H-imidazole-2-carboxylate 1-Methyl, 2-carboxylate (ethyl) Ester, methyl

Key Observations :

  • Naphthalene vs. Benzyl/Benzene Groups : The target compound’s naphthalen-1-ylmethyl group distinguishes it from benzyl-substituted analogs like Compound 23, which may exhibit altered solubility and π-π stacking behavior due to extended aromaticity .
  • Carbamate vs. This could influence bioavailability or crystallinity .

Insights :

  • Multi-component Reactions : The synthesis of Compound 1 via a one-pot Debus-Radziszewski reaction suggests that the target compound could be synthesized similarly, substituting benzaldehyde with a carbamate precursor .
  • Acetylation vs. Carbamate Formation : Compound 23’s acetylation under mild conditions contrasts with carbamate installation, which may require activated reagents like chloroethyl carbonate or urea derivatives .

Physicochemical Properties

Data from analogs allow extrapolation of the target compound’s properties:

Property This compound (Predicted) Compound 23 (Observed) Ethyl 1H-imidazole-1-acetate (Observed)
Solubility Moderate in EtOAc/DCM (similar to Compound 23) Soluble in EtOAc Likely polar aprotic solvents
Crystallinity Likely crystalline (based on naphthalene analogs) White crystalline solid Liquid or low-melting solid
Purity Dependent on recrystallization (e.g., EtOH) >98% (HPLC) High-purity grades available

Notes:

  • The naphthalene moiety may enhance crystallinity, as seen in Compound 1, which formed crystals after slow evaporation .
  • Carbamates generally exhibit lower solubility in water compared to acetamides or esters, aligning with Compound 23’s isolation from ethyl acetate .

Biological Activity

Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate is a synthetic compound belonging to the carbamate class, notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of naphthalen-1-ylmethylamine with ethyl isocyanate. This reaction is conducted in a solvent such as dichloromethane under reflux conditions to ensure complete conversion to the desired product. The compound has the following chemical properties:

PropertyValue
CAS No.647851-00-1
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
IUPAC Nameethyl N-[1-(naphthalen-1-ylmethyl)imidazol-2-yl]carbamate
InChI KeySFQBGUKPIHLCIS-UHFFFAOYSA-N

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that the compound can inhibit the growth of pathogens, making it a candidate for further development in therapeutic applications.

The mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction disrupts essential biochemical processes within cells, leading to cell death or growth inhibition. The compound has been shown to interact with enzymes involved in metabolic pathways, which may contribute to its biological effects.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, indicating its effectiveness as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In a cell line study, this compound showed cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 25 µM. This suggests potential use in cancer therapy .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit cholinergic enzymes, showing promising results that could lead to applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate, and what key reaction conditions influence yield?

The compound can be synthesized via alkylation of 1H-imidazole derivatives with naphthalen-1-ylmethyl halides, followed by carbamate formation. A common approach involves reacting 1-methylimidazole with a naphthylmethyl halide (e.g., bromide or chloride) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, using potassium carbonate as a base to deprotonate the imidazole nitrogen . For carbamate introduction, ethyl chloroformate is typically employed under anhydrous conditions. Key factors affecting yield include solvent purity, reaction temperature (often 40–80°C), and stoichiometric control to minimize side reactions like over-alkylation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL for refinement provides unambiguous confirmation of the molecular geometry, including the naphthalene-imidazole linkage and carbamate orientation .
  • NMR spectroscopy : 1^1H and 13^13C NMR can verify substituent positions (e.g., naphthylmethyl vs. carbamate groups) via characteristic shifts (e.g., imidazole protons at δ 6.5–7.5 ppm, naphthalene aromatic protons at δ 7.3–8.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize assays based on the imidazole scaffold’s known interactions:

  • Enzyme inhibition : Fluorescence-based assays for cytochrome P450 isoforms or kinases, where imidazoles often act as competitive inhibitors.
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or nuclear receptors.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi, given the naphthalene moiety’s hydrophobicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield when introducing the carbamate group, considering potential side reactions?

Carbamate formation is prone to hydrolysis or competing nucleophilic attacks. Optimization strategies include:

  • Protecting group chemistry : Temporarily protecting the imidazole nitrogen with tert-butyloxycarbonyl (Boc) groups before alkylation to prevent undesired quaternization .
  • Low-temperature reactions : Conducting the reaction at 0–4°C to suppress hydrolysis of ethyl chloroformate.
  • In situ monitoring : Using thin-layer chromatography (TLC) or inline IR spectroscopy to track carbamate formation and halt the reaction at ~90% conversion to avoid degradation .

Q. How does the naphthalene moiety influence the compound’s physicochemical properties and bioactivity?

The naphthalene group enhances lipophilicity (logP >3), improving membrane permeability but potentially reducing aqueous solubility. This can be quantified via HPLC-derived logD measurements at physiological pH. In bioactivity, the planar aromatic system may engage in π-π stacking with enzyme active sites (e.g., cytochrome P450s) or intercalate into DNA, as seen in analogs with similar structures . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to prioritize target validation .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities, assay conditions, or cell line variability. Mitigation approaches include:

  • Orthogonal assays : Confirm initial findings using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Strict purity criteria : Ensure >95% purity via HPLC and characterize byproducts (e.g., hydrolyzed carbamate) that might confound results .
  • Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCATS qHTS) for dose-response curves and cytotoxicity controls .

Q. How can researchers leverage halogen-bonding potential in structural analogs to enhance target selectivity?

Substituting the carbamate’s ethyl group with halogenated variants (e.g., -CF3_3) or introducing halogens on the naphthalene ring (e.g., Br at position 4) can exploit halogen bonding with polar residues (e.g., Asp/Glu). This requires:

  • Crystallographic mapping : Identify halogen-accepting motifs in target proteins using SHELX-refined structures .
  • SAR studies : Compare IC50_{50} values of halogenated vs. non-halogenated analogs in enzymatic assays .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for carbamate stability; cesium carbonate may outperform K2_2CO3_3 in hindered alkylations .
  • Data Analysis : Use SHELXL’s TWIN/BASF commands for refining crystals with potential twinning, common in naphthalene-containing compounds .
  • Bioactivity : Cross-validate cellular activity with plasma protein binding assays to account for false negatives due to serum sequestration .

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